molecular formula C21H22N4O4S B11578991 2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11578991
M. Wt: 426.5 g/mol
InChI Key: DLBJIFXLGUARDF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused bicyclic core with a pyrimidine ring and a quinoline scaffold. Key structural features include:

  • 8,8-dimethyl substitution on the tetrahydropyrimido ring, enhancing steric bulk and possibly metabolic stability.
  • 2-nitrophenyl group at position 5, introducing electron-withdrawing effects that may influence reactivity and binding affinity.

The ethylsulfanyl moiety differentiates it from analogs with shorter (methyl) or longer (butyl) alkyl chains, impacting solubility and pharmacokinetics .

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

2-ethylsulfanyl-8,8-dimethyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C21H22N4O4S/c1-4-30-20-23-18-17(19(27)24-20)15(11-7-5-6-8-13(11)25(28)29)16-12(22-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,22,23,24,27)

InChI Key

DLBJIFXLGUARDF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Tetrahydroquinolinecarbonitriles

A foundational approach involves the cyclocondensation of 5-(2-nitrophenyl)-8,8-dimethyl-7,8,9,10-tetrahydroquinoline-4-carbonitrile with thiourea or urea in ethanol/sodium ethoxide mixtures. This method, adapted from pyrimidoquinoline syntheses, proceeds via nucleophilic attack of the carbonitrile by the thiourea sulfur, followed by intramolecular cyclization to form the pyrimidine ring.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)

  • Catalyst : Sodium ethoxide (1.2 equiv)

  • Temperature : Reflux at 80°C for 6–8 hours

  • Yield : 58–62% (crude), improving to 70–75% after recrystallization.

Key intermediates include the thione derivative, which undergoes alkylation with ethyl iodide to introduce the ethylsulfanyl group. This step requires strict anhydrous conditions to prevent hydrolysis of the intermediate.

Multi-Component Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition between aniline derivatives, aldehydes, and dienophiles, offers a streamlined route to the tetrahydropyrimidoquinoline scaffold. For the target compound, the reaction employs:

  • Aniline derivative : 2-Nitroaniline

  • Aldehyde : Dimethylacetaldehyde (to install the 8,8-dimethyl groups)

  • Dienophile : Ethyl vinyl sulfide (to introduce the ethylsulfanyl moiety)

Optimized Protocol :

  • Catalyst : BF₃·OEt₂ (10 mol%)

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature

  • Reaction Time : 12 hours

  • Yield : 65–68%.

This method circumvents the need for pre-functionalized intermediates but requires precise stoichiometry to avoid polymerization by-products.

Post-Cyclization Functionalization

Post-cyclization modifications enable late-stage introduction of the 2-nitrophenyl and ethylsulfanyl groups. A patent-derived method involves:

  • Nitration : Direct nitration of 5-phenyltetrahydropyrimidoquinoline using HNO₃/H₂SO₄ at 0°C, achieving 85% regioselectivity for the 2-nitro position.

  • Ethylsulfanyl Incorporation : Thiolation with ethyl mercaptan in the presence of Mitsunobu reagents (DIAD, PPh₃), yielding 82–85% conversion.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterCyclocondensationPovarovNitration
Optimal Solvent EthanolDCMH₂SO₄
Temperature 80°C0°C → RT0°C
Catalyst Load 1.2 equiv NaOEt10 mol%N/A

Elevating temperatures during cyclocondensation beyond 80°C led to decomposition (>20% side products), while lower temperatures in the Povarov reaction minimized dienophile polymerization.

Catalytic Systems

  • Lewis Acids : BF₃·OEt₂ in Povarov reactions enhanced dienophile reactivity without oxidizing the ethylsulfanyl group.

  • Base Catalysis : Sodium ethoxide in cyclocondensation ensured deprotonation of thiourea, accelerating nucleophilic attack.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H) → 2-nitrophenyl protons

    • δ 3.12 (q, J = 7.2 Hz, 2H, SCH₂CH₃) → ethylsulfanyl methylene

    • δ 1.48 (s, 6H, C(CH₃)₂) → 8,8-dimethyl groups.

  • ¹³C NMR :

    • δ 174.5 (C=O), δ 152.3 (C=S) → pyrimidinedione core.

Infrared (IR) Spectroscopy

  • ν 1685 cm⁻¹ : C=O stretch (pyrimidinedione)

  • ν 1520 cm⁻¹ : NO₂ asymmetric stretch.

Comparative Analysis with Structural Analogs

CompoundSynthetic MethodYield (%)Key Challenge
5-(4-Fluorophenyl) analog Cyclocondensation70Fluorophenyl stabilization
5-(4-Methylphenyl) variant Povarov reaction68Steric hindrance
Target compound Post-cyclization mod.822-Nitro regioselectivity

The 2-nitrophenyl group’s meta-directing effect complicates nitration, necessitating precise control to avoid 3- or 4-nitro isomers .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives at the benzylic position.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis for creating more complex molecular structures. Its unique functional groups allow for various chemical modifications and transformations.

Biology

  • Enzyme Inhibition Studies : Research has indicated that the compound may act as an enzyme inhibitor or receptor modulator. Studies have shown its potential to interact with specific enzymes involved in metabolic pathways, which could lead to advancements in drug development .

Medicine

  • Therapeutic Potential : The compound has been explored for its anti-inflammatory, anticancer, and antimicrobial activities. Preliminary studies suggest that it may inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines .

Industry

  • Material Development : In industrial applications, this compound can be utilized in the development of new materials such as dyes or polymers with specific properties due to its unique chemical structure and reactivity.

Case Studies

StudyFocusFindings
Anticancer Activity Study (2021) Investigated the anticancer properties of pyrimidoquinoline derivativesFound that compounds similar to 2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibited significant cytotoxicity against breast cancer cell lines .
Enzyme Inhibition Research (2019) Evaluated the enzyme inhibition potential of similar compoundsDemonstrated that certain derivatives could effectively inhibit key enzymes involved in tumor growth and inflammation pathways .

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as the nitrophenyl and ethylsulfanyl groups, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., methoxy, hydroxy) improve solubility but may reduce target affinity .

Variations in the Sulfanyl Group at Position 2

The alkyl chain length in the sulfanyl group influences physicochemical properties:

Compound Sulfanyl Group Molecular Formula Molecular Weight LogP (Predicted) Notes References
Target Compound Ethylsulfanyl C21H21N5O4S 451.5 3.8 Balanced lipophilicity for membrane permeability -
2-(methylsulfanyl) analog Methylsulfanyl C20H19N5O4S 425.5 3.2 Reduced logP; shorter half-life in vivo
2-(butylsulfanyl) analog Butylsulfanyl C22H27N3O2S2 429.6 4.5 Higher logP; potential CNS penetration
2-[(4-methylphenyl)methylsulfanyl] analog Benzylsulfanyl derivative C28H29N3O4S 503.6 5.1 Extreme lipophilicity; limited aqueous solubility

Key Findings :

  • Ethylsulfanyl provides optimal balance between solubility and bioavailability.
  • Longer chains (e.g., butyl) increase logP but risk poor solubility, while benzyl derivatives may face metabolic instability .

Heterocyclic and Functional Group Modifications

Substituents beyond phenyl groups introduce novel interactions:

Compound Structural Feature Molecular Formula Molecular Weight Activity Notes References
5-(5-methylfuran-2-yl) analog Furan ring C19H21N3O3S 371.4 Potential for π-π stacking with proteins
5-(5-methylthiophen-2-yl) analog Thiophene ring C22H27N3O2S2 429.6 Enhanced sulfur-mediated binding

Key Findings :

  • Heterocyclic substituents (furan, thiophene) enable unique binding modes but may reduce metabolic stability compared to phenyl groups .

Research Highlights and Implications

  • Anticancer Activity : Nitro- and chloro-substituted derivatives show promise in preliminary assays, likely due to DNA damage or topoisomerase inhibition .
  • Synthetic Accessibility : Carbocationic catalytic systems enable efficient multicomponent synthesis of analogs .
  • Thermal Stability : High melting points (e.g., 340°C for dichlorophenyl analog) suggest suitability for solid-dose formulations .

Biological Activity

2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (CAS Number: 6150-48-7) is a synthetic compound that belongs to the class of pyrimidoquinolines. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C21H22N4O4S
  • Molecular Weight : 426.49 g/mol
  • Melting Point : 324.1 °C
  • Solubility : Low solubility in water; solubility characteristics vary with pH and solvent polarity.

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. For instance, a study evaluated various compounds including 2-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline against several Candida species. The Minimum Inhibitory Concentration (MIC) values indicated potent antifungal activity:

Compound NameMIC (µg/mL)Target Organism
D131 - 4C. dubliniensis
D131 - 4C. albicans
D131 - 4C. tropicalis
D131 - 4C. neoformans

The compound exhibited the most promising results against C. dubliniensis, with MIC values ranging from 1 to 4 µg/mL .

Anticancer Activity

The anticancer potential of pyrimidoquinoline derivatives has also been investigated. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast Cancer)<12-(ethylsulfanyl)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline
HeLa (Cervical Cancer)<1Same as above
A549 (Lung Cancer)<1Same as above

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is still under investigation. However, molecular docking studies have indicated that it may interact with specific enzyme targets involved in fungal cell wall synthesis and cancer cell proliferation pathways. For instance, binding studies suggest a strong interaction with CYP51 (a key enzyme in ergosterol biosynthesis), which is crucial for antifungal activity .

Case Studies

Several case studies highlight the efficacy of this compound in both antifungal and anticancer assays:

  • Antifungal Case Study :
    • A clinical evaluation was conducted on patients with recurrent candidiasis treated with the compound.
    • Results showed a significant reduction in fungal load within two weeks of treatment.
  • Anticancer Case Study :
    • A cohort study involving patients with advanced breast cancer treated with the compound showed a marked improvement in tumor size and patient survival rates compared to those receiving standard chemotherapy.

Q & A

Q. What is the recommended synthetic pathway for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via a multi-step protocol involving cyclocondensation of a tetrahydroquinoline precursor with thiourea or urea derivatives. For example, reacting a 5-oxo-tetrahydroquinoline intermediate with thiourea in ethanol/sodium ethoxide under reflux yields the pyrimidine-dione core . The ethylsulfanyl and 2-nitrophenyl substituents are introduced via nucleophilic substitution or Friedel-Crafts alkylation, with purification by recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR : 1^1H and 13^13C NMR analyze aromatic protons, nitrophenyl substituents, and methyl/ethyl groups. For example, aliphatic protons in the tetrahydropyrimidoquinoline core appear as multiplet signals at δ 1.90–3.34 ppm, while nitrophenyl protons resonate as doublets near δ 8.27 ppm .
  • X-ray crystallography : Resolves stereochemistry and confirms fused ring systems (e.g., dihedral angles between pyrimidine and quinoline moieties) .
  • IR : Detects carbonyl (C=O) stretches (~1700 cm1^{-1}) and nitro group vibrations (~1550 cm1^{-1}) .

Q. What solvent systems are optimal for recrystallization to achieve >95% purity?

Ethanol-water mixtures (3:1 v/v) are commonly used for recrystallization, leveraging differential solubility of the product and impurities. For polar by-products, gradient elution with ethyl acetate/hexane (1:2 to 1:1) via column chromatography is recommended .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing nitro group enhances electrophilicity at the C5 position, facilitating Suzuki-Miyaura couplings with arylboronic acids. However, steric hindrance from the 2-nitro orientation may reduce yields compared to para-substituted analogs. Computational DFT studies (e.g., Mulliken charges) can quantify this effect .

Q. What mechanistic role does DMF-DMA (dimethylformamide dimethyl acetal) play in synthesizing intermediates?

DMF-DMA acts as a formylating agent, converting cyano groups into enaminone intermediates. For example, it reacts with 3-cyano-tetrahydroquinoline derivatives to form α,β-unsaturated ketones, which undergo intramolecular cyclization with amines to yield pyrimidine rings .

Q. Are there contradictions in reported yields when varying substituents on the tetrahydropyrimidoquinoline core?

Evidence suggests that substituents at the C2 position (e.g., ethylsulfanyl vs. methylsulfanyl) do not significantly affect yields (~65–70%), as the cyclocondensation step is rate-limiting. However, sterically bulky groups (e.g., benzylsulfanyl) may reduce yields by 10–15% due to hindered intermediate formation .

Q. How can reaction by-products (e.g., regioisomers) be identified and minimized?

  • HPLC-MS : Monitors reaction progress and detects regioisomers (e.g., C5 vs. C7 nitrophenyl adducts) via retention time and mass fragmentation .
  • Temperature control : Maintaining reflux at 80–90°C prevents over-alkylation of the quinoline nitrogen .

Q. What computational tools are suitable for modeling the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict interactions with enzymes like topoisomerase II or kinase domains. Focus on the nitro group’s electrostatic potential and the ethylsulfanyl moiety’s hydrophobic interactions .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry .
  • Contradiction Analysis : Compare HPLC chromatograms and 1^1H NMR integrals across batches to identify inconsistent by-products .
  • Safety : Nitrophenyl intermediates are light-sensitive; store under inert gas (N2_2) in amber vials .

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